Licoflavonol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Licoflavonol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Chemie und Reaktionen von Flavonoiden zu untersuchen.

Industrie: Wird bei der Entwicklung von Medikamenten und Nahrungsergänzungsmitteln auf Basis von Naturstoffen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Hemmung der Xanthinoxidase: this compound bindet an Xanthinoxidase, wodurch der Harnsäurespiegel und oxidativer Stress reduziert werden.

Antibakterielle Aktivität: Hemmt das Typ-III-Sekretionssystem von Salmonella enterica, wodurch bakterielle Infektionen verhindert werden.

Antioxidative Eigenschaften: Steigert die Aktivität antioxidativer Enzyme wie Superoxiddismutase und Katalase, wodurch oxidativer Schaden reduziert wird.

Wirkmechanismus

Target of Action

Licoflavonol primarily targets xanthine oxidase (XO) , an enzyme involved in the metabolism of purines in the body . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, a process that leads to the production of reactive oxygen species.

Mode of Action

This compound interacts with its target, XO, by binding to it. The binding activity of this compound to XO was predicted by molecular docking, and further investigated by microscale thermophoresis (MST) . The binding energy between this compound and XO was found to be -9.1 kcal·mol-1, indicating a strong interaction . The main form of interaction is through the formation of hydrogen bonds, with the corresponding residues being Thr-262 and Glu-263 .

Biochemical Pathways

By binding to XO, this compound inhibits the enzyme’s activity, thereby reducing the production of uric acid and reactive oxygen species . This leads to a decrease in oxidative stress, as indicated by increased activity of superoxide dismutase (SOD) and catalase (CAT), increased levels of glutathione (GSH), and decreased levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2) .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in uric acid levels and oxidative stress in renal tubular epithelial cells . This is evidenced by the decrease in uric acid, hypoxanthine, xanthine, and adenine levels in the culture medium of cells treated with this compound .

Action Environment

It is known that various environmental and stress factors can direct the secondary metabolism in medicinal plants

Biochemische Analyse

Biochemical Properties

Licoflavonol interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to bind with xanthine oxidase (XO), an enzyme involved in purine metabolism . The binding energy between this compound and XO is -9.1 kcal·mol-1, indicating a strong interaction . This interaction primarily forms hydrogen bonds, with the corresponding residues being Thr-262 and Glu-263 .

Cellular Effects

This compound has been shown to reduce uric acid levels in cells induced by adenosine . It also improves the activity of superoxide dismutase (SOD) and catalase (CAT) in cells induced by uric acid, and reduces the levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA) . These findings suggest that this compound can mitigate oxidative stress in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to XO, which likely contributes to its uric acid-lowering effect . This compound may inhibit XO, thereby reducing the production of uric acid . Furthermore, by enhancing the activity of SOD and CAT, this compound can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound can reduce uric acid levels and improve antioxidant enzyme activity in cells over a 24-hour period . This suggests that this compound may have a lasting impact on cellular function.

Metabolic Pathways

This compound is involved in the purine metabolism pathway, specifically through its interaction with XO . By inhibiting XO, this compound can reduce the conversion of hypoxanthine and xanthine to uric acid, thereby lowering uric acid levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Licoflavonol can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from licorice root extracts . The synthetic route typically includes the hydroxylation of the flavonoid backbone and the addition of specific functional groups to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from licorice roots, followed by purification using techniques such as solid-phase extraction and HPLC . The process ensures high purity and yield, making it suitable for research and potential therapeutic applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Licoflavonol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in das entsprechende Dihydroflavonol umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Flavonoidstruktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Flavonoidderivate.

Reduktion: Dihydroflavonol.

Substitution: Verschiedene substituierte Flavonoidverbindungen mit veränderten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Licoflavonol ist unter den Flavonolen aufgrund seiner spezifischen funktionellen Gruppen und biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Quercetin: Ein weiteres Flavonol mit antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Bekannt für seine krebshemmenden und kardioprotektiven Wirkungen.

Myricetin: Zeigt starke antioxidative und entzündungshemmende Aktivitäten.

This compound zeichnet sich durch seine spezifische Hemmung bakterieller Sekretionssysteme und seine potenziellen therapeutischen Anwendungen bei der Reduzierung des Harnsäurespiegels und von oxidativem Stress aus.

Eigenschaften

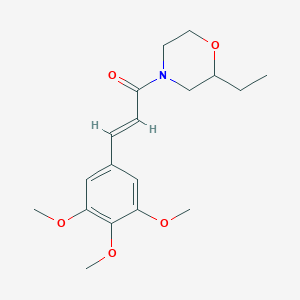

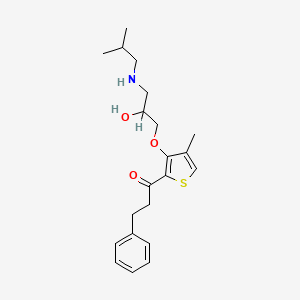

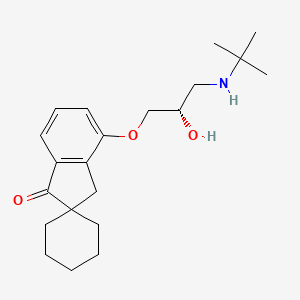

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMHBSODLWMMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208938 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60197-60-6 | |

| Record name | Licoflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60197-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 187 °C | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of licoflavonol against Alzheimer's disease?

A1: [] this compound appears to reduce the production of amyloid beta (Aβ), a protein implicated in Alzheimer's disease, by targeting the β-site APP-cleaving enzyme 1 (BACE1). It increases BACE1 phosphorylation, which facilitates the interaction of BACE1 with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3). This interaction promotes the delivery of BACE1 to lysosomes for degradation, ultimately reducing Aβ secretion.

Q2: What is the chemical structure of this compound?

A3: this compound is a prenylated flavonol. While the provided abstracts don't explicitly state the molecular formula and weight, its structure has been elucidated through spectroscopic data analysis. [, ]

Q3: Which plant species are sources of this compound?

A3: this compound has been identified in various plant species, including:

- Glycyrrhiza uralensis (Chinese licorice): This plant appears to have the highest abundance of this compound compared to other Glycyrrhiza species. []

- Glycyrrhiza glabra (licorice): This species is known to contain various bioactive compounds, including this compound. []

- Maclura tinctoria: This fruit is a source of this compound and other prenylated flavonoids. []

Q4: Have any studies examined the relationship between the structure of this compound and its antioxidant activity?

A5: [] Yes, density functional theory (DFT) studies suggest that the antioxidant activity of this compound is influenced by its pKa value, particularly under solvent-mediated effects. The research indicates that increasing the pKa value of this compound could potentially enhance its antioxidant activity.

Q5: Has this compound shown any antibacterial activity?

A6: [] While not specifically mentioned for this compound, Glycyrrhiza glabra, a known source of this compound, has demonstrated antibacterial activity against various bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus (MSSA & MRSA), Mycobacterium tuberculosis, and Helicobacter pylori.

Q6: What analytical methods have been used to quantify this compound in plant material?

A7: [] Researchers have successfully used a combination of solid-phase extraction (SPE) and high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) to determine the amount of this compound present in Glycyrrhiza uralensis.

Q7: What is the role of Shao yao gan cao decoction in traditional medicine, and how does this compound contribute to its effects?

A8: [] Shao yao gan cao decoction (SYGC), a traditional Chinese medicine, is used to treat Sphincter of Oddi Dysfunction (SOD). This compound is one of the active compounds in SYGC, and network pharmacology studies suggest that it might contribute to SYGC's therapeutic effects by targeting pathways involved in muscle contraction, B cell receptor signaling, and the complement system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)